C‑5 Substituent‑Driven >430‑Fold Activity Window in p97 ATPase Inhibition
In a head‑to‑head SAR panel of C‑5 substituted indoles, the CF₃ analogue (lead structure 12) displayed a p97 ADPGlo IC₅₀ of 4.7 ± 2.0 μM. Replacing CF₃ with SF₅ reduced potency 4.6‑fold (IC₅₀ = 21.5 ± 0.4 μM), while the NO₂ analogue unexpectedly achieved a 94‑fold higher potency (IC₅₀ = 0.05 ± 0.04 μM), yielding a >430‑fold span across only five C‑5 substituents [1]. This demonstrates that even isosteric replacements at the C‑5 position of the indole core produce unpredictable, non‑linear activity changes, underscoring the need to retain the exact C‑5 CF₃ group for target‑engagement consistency.
| Evidence Dimension | p97 ATPase inhibition (ADPGlo IC₅₀) |
|---|---|
| Target Compound Data | C‑5 CF₃ indole: 4.7 ± 2.0 μM |
| Comparator Or Baseline | C‑5 SF₅ indole: 21.5 ± 0.4 μM; C‑5 NO₂ indole: 0.05 ± 0.04 μM; C‑5 CH₃ indole: 0.24 ± 0.11 μM; C‑5 OCH₃ indole: 0.71 ± 0.22 μM; C‑5 OCF₃ indole: 3.8 ± 0.8 μM |
| Quantified Difference | SF₅: 4.6‑fold less potent; NO₂: 94‑fold more potent; overall C‑5 range >430‑fold |
| Conditions | ADPGlo assay, 20 nM p97 ATPase WT, recombinant human enzyme |
Why This Matters
Procurement of the exact 5‑CF₃‑6‑F substitution pattern avoids the unpredictable potency shifts observed when bioisosteric groups (SF₅, OCF₃) are introduced at the C‑5 position.
- [1] B. S. J. Davies et al. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Med. Chem. Lett. 2015, 6, 1225–1230. https://doi.org/10.1021/acsmedchemlett.5b00364 View Source
